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Compound of Interest

Compound Name:
2-Hydroxyquinoline-4-carboxylic

acid

Cat. No.: B106741 Get Quote

An In-Depth Technical Guide to 2-Hydroxyquinoline-4-carboxylic Acid (CAS: 15733-89-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Hydroxyquinoline-4-carboxylic
acid (CAS 15733-89-8), a heterocyclic aromatic compound with significant potential in

medicinal chemistry and pharmaceutical research. This document collates its chemical

properties, spectroscopic data, known biological activities, and detailed experimental protocols

for its synthesis and evaluation.

Core Data Presentation
The quantitative data for 2-Hydroxyquinoline-4-carboxylic acid are summarized in the tables

below for easy reference and comparison.

Table 1: Physicochemical Properties and Identifiers
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Property Value

CAS Number 15733-89-8[1]

Molecular Formula C₁₀H₇NO₃[1]

Molecular Weight 189.17 g/mol [1]

IUPAC Name 2-oxo-1H-quinoline-4-carboxylic acid[2]

Synonyms

2-Hydroxycinchoninic acid, 2-oxo-1,2-

dihydroquinoline-4-carboxylic acid, 4-

Carboxycarbostyril, Cinchocaine Impurity B[2]

Appearance Solid, Yellow to Dark Yellow powder/crystal

Melting Point >300 °C[3]

Boiling Point 403.6 °C (Predicted)

Solubility
Soluble in polar organic solvents like DMSO and

Methanol (slightly)[3]

PubChem CID 85076[2]

MDL Number MFCD00023942

Table 2: Spectroscopic Data
Spectrum Type Peak Information

¹H NMR

Representative shifts in DMSO-d₆ (ppm): δ

~13.22 (s, 1H, NH), ~10-13 (br s, 1H, COOH),

7.22–8.70 (m, 5H, Ar-H).[1]

¹³C NMR

Representative shifts in DMSO-d₆ (ppm): δ

~165–185 (C=O, carboxylic), 105.98–146.64

(Aromatic carbons).[1]

IR

Key absorption bands (cm⁻¹): 3450–3200 (O-H

stretch), 2978, 2895 (N-H stretch), 1650 (C=O

stretch, ketone).[4]

Mass Spec Molecular Ion (M⁺): m/z 189.[2]
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Table 3: Biological Activity Profile
Activity Type Target/Assay Result

Antibacterial
Streptococcus faecalis (now

Enterococcus faecalis)

Potent activity reported;

specific MIC not cited in

reviewed literature.[1]

Antioxidant DPPH Radical Scavenging

Activity reported; specific IC₅₀

not cited in reviewed literature.

[5][6]

Enzyme Inhibition
DNA Topoisomerase, Histone

Deacetylases (HDACs)

Identified as an activity for its

structural class and

derivatives.[1]

Receptor Activity (Analog) NMDA Receptor (Glycine Site)

The closely related analog,

Kynurenic Acid, is a known

antagonist.[1]

Signaling Pathways and Mechanistic Diagrams
To visualize the biological context and experimental procedures related to this compound, the

following diagrams are provided.
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Caption: Metabolic Kynurenine Pathway showing the synthesis of neuroactive Kynurenic Acid.
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Caption: Proposed mechanism of NMDA receptor antagonism by Kynurenic Acid analogs.
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Caption: Workflow for the Agar Well Diffusion antibacterial susceptibility test.
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Detailed Experimental Protocols
The following sections provide detailed methodologies for the synthesis and biological

evaluation of 2-Hydroxyquinoline-4-carboxylic acid.

Synthesis Protocol: Oxidation of 2-Hydroxy-4-
chloromethylquinoline
This protocol is adapted from a patented method for the preparation of 2-hydroxyquinoline-4-
carboxylic acids.

Materials:

2-Hydroxy-4-chloromethylquinoline (starting material)

Sodium Hydroxide (NaOH)

30% Hydrogen Peroxide (H₂O₂)

Deionized Water

Hydrochloric Acid (HCl), 1:1 aqueous solution

Glacial Acetic Acid or Ethanol (for recrystallization)

Four-necked flask, stirrer, heating mantle, filtration apparatus

Procedure:

Preparation of Alkaline Solution: In a 2-liter four-necked flask, dissolve 24 g of NaOH in 150

mL of water. Heat the solution to 50°C with stirring.

Oxidation Reaction: Simultaneously and slowly add 100 mL of 30% hydrogen peroxide and

19.7 g (0.1 mol) of 2-hydroxy-4-chloromethylquinoline to the heated alkaline solution over a

period of approximately 20 minutes. Maintain the reaction temperature at 50°C throughout

the addition.
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Reaction Completion: Continue stirring the mixture at 50°C for 8 hours to ensure the reaction

goes to completion. The product, the sodium salt of 2-hydroxyquinoline-4-carboxylic acid,

will be in the aqueous solution.

Filtration: After the reaction period, filter the hot aqueous solution to remove any insoluble

impurities.

Acidification and Precipitation: Cool the filtrate and acidify it by adding a 1:1 solution of

hydrochloric acid until the pH reaches approximately 2. This will precipitate the free 2-
hydroxyquinoline-4-carboxylic acid.

Isolation: Cool the acidified mixture to 10°C to maximize precipitation. Collect the solid

product by filtration.

Drying and Purification: Dry the collected solid in a vacuum oven at 150°C. For further

purification, recrystallize the product from glacial acetic acid or ethanol. The expected yield is

approximately 80% with a melting point of 335-340°C.

Biological Assay Protocol: Agar Well Diffusion for
Antibacterial Activity
This is a standardized method for assessing the antibacterial properties of a test compound.

Materials:

Mueller-Hinton Agar (MHA) plates

Bacterial culture (e.g., Enterococcus faecalis)

Sterile saline solution (0.85% NaCl)

0.5 McFarland turbidity standard

Test compound solution (2-Hydroxyquinoline-4-carboxylic acid) in a suitable solvent (e.g.,

DMSO)

Positive control (e.g., Ciprofloxacin solution)
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Negative control (solvent, e.g., DMSO)

Sterile cotton swabs, sterile cork borer (6-8 mm), micropipettes

Incubator

Procedure:

Inoculum Preparation: From a fresh bacterial culture, pick several colonies and suspend

them in sterile saline. Adjust the suspension's turbidity to match the 0.5 McFarland standard,

which corresponds to approximately 1.5 x 10⁸ CFU/mL.

Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the

inoculum and rotate it against the tube wall to remove excess liquid. Swab the entire surface

of an MHA plate three times, rotating the plate 60 degrees after each application to ensure

even coverage.

Well Creation: Allow the plate to dry for 5-10 minutes. Use a sterile cork borer to punch

uniform wells into the agar.

Sample Application: Pipette a fixed volume (e.g., 50-100 µL) of the test compound solution

into a designated well. Into separate wells on the same plate, add the positive control and

negative control solutions.

Incubation: Let the plates stand for 1 hour to allow for prediffusion of the compounds. Invert

the plates and incubate at 37°C for 18-24 hours.

Data Collection: After incubation, measure the diameter of the clear zone of inhibition around

each well in millimeters (mm). The absence of a zone around the negative control validates

the test. The size of the zone around the test compound indicates its antibacterial activity.

Biological Assay Protocol: DPPH Radical Scavenging
Assay for Antioxidant Activity
This protocol outlines a common spectrophotometric method for determining antioxidant

capacity.
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Materials:

2,2-diphenyl-1-picrylhydrazyl (DPPH)

Methanol or Ethanol (spectrophotometric grade)

Test compound (2-Hydroxyquinoline-4-carboxylic acid) stock solution in methanol

Positive control (e.g., Ascorbic acid or Trolox)

96-well microplate or cuvettes

Spectrophotometer or microplate reader

Procedure:

DPPH Solution Preparation: Prepare a 0.1 mM working solution of DPPH in methanol. Keep

this solution protected from light. The absorbance of this solution at 517 nm should be

approximately 1.0.

Sample Preparation: Prepare a series of dilutions of the test compound and the positive

control in methanol (e.g., 10, 25, 50, 100 µg/mL).

Reaction Setup: In a 96-well plate, add 100 µL of each sample dilution to respective wells.

Add 100 µL of methanol to a "blank" well.

Initiate Reaction: Add 100 µL of the DPPH working solution to all wells. Mix gently.

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

Absorbance Measurement: Measure the absorbance of each well at 517 nm.

Calculation: Calculate the percentage of radical scavenging activity for each concentration

using the following formula:

% Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100
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IC₅₀ Determination: Plot the % inhibition against the sample concentration. The IC₅₀ value is

the concentration of the compound required to scavenge 50% of the DPPH free radicals and

is determined from the graph. A lower IC₅₀ value indicates higher antioxidant activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b106741?utm_src=pdf-custom-synthesis
https://www.benchchem.com/product/b602223
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxyquinoline-4-carboxylic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxyquinoline-4-carboxylic-acid
https://www.mdpi.com/1422-0067/12/6/3941
https://pmc.ncbi.nlm.nih.gov/articles/PMC3131600/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3131600/
https://www.frontiersin.org/journals/nutrition/articles/10.3389/fnut.2022.1052504/full
https://www.frontiersin.org/journals/nutrition/articles/10.3389/fnut.2022.1052504/full
https://m.chemicalbook.com/SpectrumEN_486-74-8_IR2.htm
https://www.benchchem.com/product/b106741#2-hydroxyquinoline-4-carboxylic-acid-cas-number-15733-89-8
https://www.benchchem.com/product/b106741#2-hydroxyquinoline-4-carboxylic-acid-cas-number-15733-89-8
https://www.benchchem.com/product/b106741#2-hydroxyquinoline-4-carboxylic-acid-cas-number-15733-89-8
https://www.benchchem.com/product/b106741#2-hydroxyquinoline-4-carboxylic-acid-cas-number-15733-89-8
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b106741?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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